molecular formula C16H26N2O5 B2810794 1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid CAS No. 1951444-67-9

1'-(tert-Butoxycarbonyl)-6-oxo-[1,4'-bipiperidine]-3-carboxylic acid

Cat. No.: B2810794
CAS No.: 1951444-67-9
M. Wt: 326.393
InChI Key: IQOWDMRVWNXBGS-UHFFFAOYSA-N
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Description

6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester is a complex organic compound with the molecular formula C16H26N2O5. It is known for its unique structure, which includes a bipiperidine core with oxo and carboxylic acid functional groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Mechanism of Action

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid derivative . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets.

Mode of Action

Boc-protected amino acids are typically used in peptide synthesis, where the boc group serves as a protective group for the amino group . The Boc group can be removed under acidic conditions, allowing the amino group to participate in peptide bond formation .

Biochemical Pathways

The compound likely participates in peptide synthesis pathways. In these pathways, the Boc group is removed, and the resulting amino group can form a peptide bond with the carboxyl group of another amino acid . The specific downstream effects would depend on the identity of the other amino acids and the sequence of the resulting peptide.

Action Environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. For example, the removal of the Boc group requires acidic conditions . Additionally, the compound’s stability could be affected by factors such as light, oxygen, and moisture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bipiperidine Core: This step involves the cyclization of appropriate precursors to form the bipiperidine structure.

    Introduction of Functional Groups: The oxo and carboxylic acid groups are introduced through oxidation and carboxylation reactions, respectively.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol to form the t-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Oxo-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester
  • 6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid

Uniqueness

6-Oxo-[1,4’]bipiperidinyl-3,1’-dicarboxylic acid 1’-t-butyl ester is unique due to its bipiperidine core and the presence of both oxo and carboxylic acid functional groups. This combination of structural features imparts distinctive chemical properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-6-oxopiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-8-6-12(7-9-17)18-10-11(14(20)21)4-5-13(18)19/h11-12H,4-10H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOWDMRVWNXBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CC(CCC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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